3-(二乙氨基)丙酸甲酯

描述

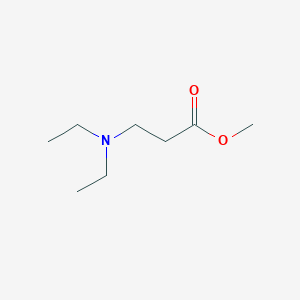

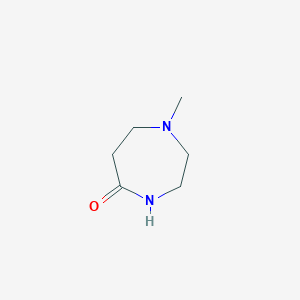

“Methyl 3-(diethylamino)propanoate” is a chemical compound with the CAS Number: 5351-01-9 . It has a molecular weight of 159.23 and its IUPAC name is methyl 3-(diethylamino)propanoate . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

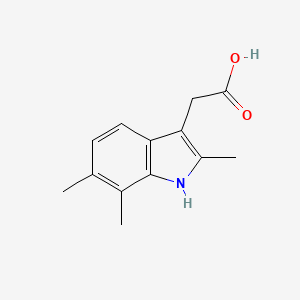

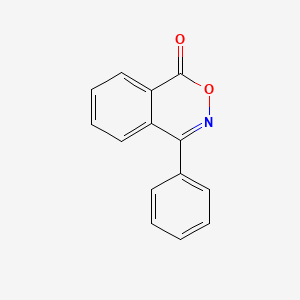

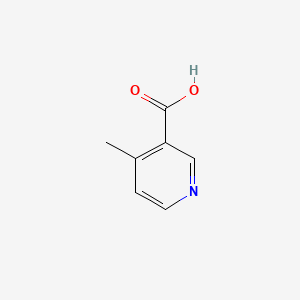

The InChI code for “Methyl 3-(diethylamino)propanoate” is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用

药理学研究和心理治疗

迷幻剂研究:类似于 3-(二乙氨基)丙酸甲酯的化合物,如麦角酸二乙酰胺 (LSD),因其精神活性作用和在心理治疗中的潜力而被广泛研究,尤其是在治疗创伤后应激障碍、抑郁症和焦虑症等疾病方面。此类研究探讨了迷幻剂的药理学、它们对意识的影响以及治疗潜力,包括对丛集性头痛和晚期疾病的实验性治疗 (帕西等,2008)。

MDMA 辅助心理治疗:MDMA 是另一种具有精神活性特性的化合物,已被研究其在辅助心理治疗中的潜力,特别是对于创伤后应激障碍。这凸显了对精神活性物质治疗应用的兴趣,这可能与具有类似于 3-(二乙氨基)丙酸甲酯特性的化合物有关 (塞萨等,2019)。

能源中的化学动力学建模

- 生物柴油燃烧:生物柴油成分的复杂性导致了对更清洁燃烧技术的化学动力学建模的研究。这包括研究与生物柴油成分具有相似特征的替代分子,这可能与涉及 3-(二乙氨基)丙酸甲酯的研究有关,以了解燃料燃烧过程和环境影响 (莱等,2011)。

表观遗传学和癌症治疗

- DNA 甲基转移酶抑制剂:对表观遗传修饰,特别是 DNA 甲基化的研究对于理解和治疗癌症至关重要。正在研究可以逆转这些表观遗传变化的抑制剂的治疗潜力,表明对可以影响甲基化过程的化合物的更广泛兴趣,可能与 3-(二乙氨基)丙酸甲酯的研究一致 (莱科和布朗,2005)。

安全和危害

“Methyl 3-(diethylamino)propanoate” is classified as dangerous with hazard statements H226, H315, H318, H335 . These codes indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

属性

IUPAC Name |

methyl 3-(diethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYBMFCELTAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276954 | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(diethylamino)propanoate | |

CAS RN |

5351-01-9 | |

| Record name | N, METHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)